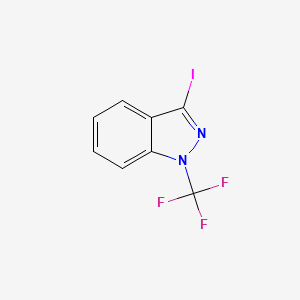
3-iodo-1-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains an indazole core substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-iodoaniline with trifluoroacetic acid and a suitable cyclizing agent can yield the desired indazole derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 3-iodoaniline is coupled with a trifluoromethylated precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-iodo-1-(trifluoromethyl)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-iodo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-1-methyl-1H-indazole
- 3-iodo-1-(trifluoromethyl)benzene
- 3-iodo-1-(trifluoromethyl)pyrrole
Uniqueness
3-iodo-1-(trifluoromethyl)-1H-indazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the indazole core
Properties
Molecular Formula |
C8H4F3IN2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
3-iodo-1-(trifluoromethyl)indazole |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13-14/h1-4H |
InChI Key |
PPYFLFKTYNAMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
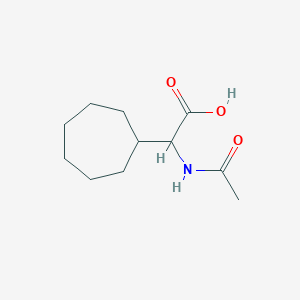
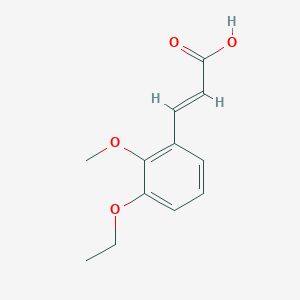

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
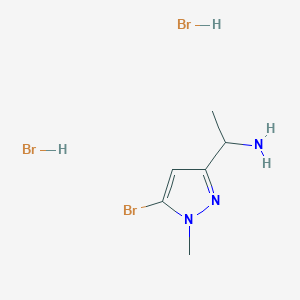
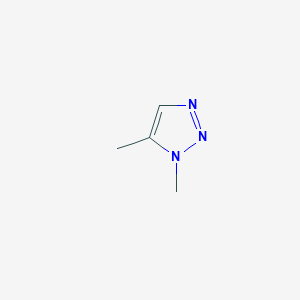
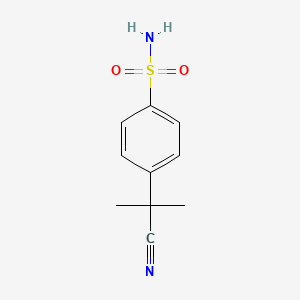
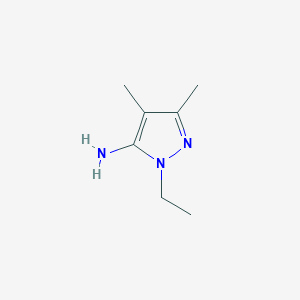
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)

![(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
